molecular formula C9H8O5 B2866409 5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid CAS No. 125812-00-2

5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid

Cat. No.: B2866409
CAS No.: 125812-00-2
M. Wt: 196.158
InChI Key: LANQECYSYOJERH-HWKANZROSA-N
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Description

5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid is an organic compound belonging to the furan family This compound features a furan ring substituted with a carboxylic acid group and a methoxy-oxopropenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with methoxyacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes further reaction to yield the desired product. The reaction conditions generally include the use of a base such as pyridine or triethylamine, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The methoxy-oxopropenyl group can be reduced to form the corresponding alcohol.

    Substitution: The carboxylic acid group can be converted to other functional groups, such as esters or amides, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) for conversion to acid chlorides, followed by reaction with alcohols or amines to form esters or amides, respectively.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-[(1E)-3-hydroxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy-oxopropenyl group can participate in conjugation with other functional groups, affecting the compound’s reactivity and stability. The furan ring provides a rigid and planar structure, which can interact with aromatic residues in proteins, potentially modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Lacks the methoxy-oxopropenyl group, making it less reactive in certain types of chemical reactions.

    5-hydroxy-2-furancarboxylic acid: Contains a hydroxyl group instead of the methoxy-oxopropenyl group, leading to different reactivity and applications.

    2,5-furandicarboxylic acid: Contains two carboxylic acid groups, making it more suitable for polymerization reactions.

Uniqueness

5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid is unique due to the presence of both a carboxylic acid group and a methoxy-oxopropenyl group. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications in organic synthesis and materials science.

Properties

IUPAC Name

5-[(E)-3-methoxy-3-oxoprop-1-enyl]furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-13-8(10)5-3-6-2-4-7(14-6)9(11)12/h2-5H,1H3,(H,11,12)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANQECYSYOJERH-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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